molecular formula C7H9N3O3 B13863896 6-Ethoxy-3-hydroxypyrazine-2-carboxamide

6-Ethoxy-3-hydroxypyrazine-2-carboxamide

Cat. No.: B13863896
M. Wt: 183.16 g/mol
InChI Key: RGODOTITEHGDJU-UHFFFAOYSA-N
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Description

6-Ethoxy-3-hydroxypyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-ethoxy-2-oxo-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C7H9N3O3/c1-2-13-4-3-9-7(12)5(10-4)6(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,12)

InChI Key

RGODOTITEHGDJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CNC(=O)C(=N1)C(=O)N

Origin of Product

United States

Contextualization Within Pyrazinecarboxamide Chemistry

Pyrazinecarboxamides are a class of organic compounds characterized by a pyrazine (B50134) ring bearing a carboxamide group. This structural motif is the foundation for numerous biologically active molecules. The parent compound, pyrazinamide, is a cornerstone in the treatment of tuberculosis, functioning as a prodrug that is converted to its active form, pyrazinoic acid, by the bacterium Mycobacterium tuberculosis. jst.go.jpresearchgate.net This conversion is crucial for its therapeutic effect, which is thought to involve the disruption of membrane energetics and transport functions within the bacterium. researchgate.net

The versatility of the pyrazinecarboxamide core allows for extensive chemical modification, leading to a wide array of derivatives with diverse properties. veeprho.com These modifications can influence the compound's biological activity, pharmacokinetic profile, and target specificity. 6-Ethoxy-3-hydroxypyrazine-2-carboxamide fits within this chemical family as a substituted derivative, featuring an ethoxy group at the 6-position and a hydroxyl group at the 3-position of the pyrazine ring. These substitutions are anticipated to alter the electronic and steric properties of the molecule compared to simpler pyrazinecarboxamides, potentially leading to novel biological activities.

Historical Development and Significance of Hydroxypyrazine 2 Carboxamide Derivatives in Academic Research

The exploration of hydroxypyrazine-2-carboxamide derivatives has been a fruitful area of academic and industrial research for several decades. A pivotal moment in this field was the discovery of the potent antiviral activity of certain substituted pyrazinecarboxamides. A notable example is Favipiravir (B1662787) (also known as T-705 or 6-fluoro-3-hydroxypyrazine-2-carboxamide), which has demonstrated broad-spectrum activity against various RNA viruses. mdpi.combangor.ac.uknih.gov The initial synthesis of Favipiravir was reported in 2000, and it has since been the subject of numerous studies to understand its mechanism of action and to develop improved synthetic routes. mdpi.combangor.ac.uk

The research into Favipiravir and its analogs has highlighted the importance of the 3-hydroxy-pyrazine-2-carboxamide core in conferring antiviral properties. The non-fluorinated analog, T-1105 (3-hydroxypyrazine-2-carboxamide), and its ribonucleoside counterpart, T-1106, have also shown significant antiviral activity. nih.gov These findings have spurred further investigation into how different substituents on the pyrazine (B50134) ring impact the biological activity of these compounds. The study of these derivatives has provided valuable insights into the structure-activity relationships within this chemical class, paving the way for the rational design of new therapeutic agents.

Theoretical and Computational Investigations of 6 Ethoxy 3 Hydroxypyrazine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Molecules like 6-Ethoxy-3-hydroxypyrazine-2-carboxamide can exist in different tautomeric forms, primarily the enol (hydroxyl) and keto (oxo) forms. Density Functional Theory (DFT) is a robust computational method used to predict the geometry, electronic structure, and relative stability of these tautomers. nih.govresearchgate.netresearchgate.net

Studies on analogous compounds, such as 6-substituted-3-hydroxypyrazine-2-carboxamides (where the substituent is a halogen or hydrogen), have shown that the electronic nature of the substituent at the 6-position significantly influences the keto-enol equilibrium. The relative stability of the tautomers is finely modulated by the electron-donating or electron-withdrawing character of this substituent. Generally, more electronegative substituents tend to favor the enol form.

The ethoxy group (-OCH2CH3) at the 6-position is considered an electron-donating group through resonance. Based on the trends observed in halogenated analogues, it is predicted that the presence of the ethoxy group would influence the relative energies of the keto and enol forms. DFT calculations would typically involve geometry optimization of both tautomers, followed by frequency calculations to confirm they are true energy minima. The difference in their zero-point corrected electronic energies (ΔE) indicates which tautomer is more stable.

Table 1: Illustrative DFT-Calculated Relative Energies of Tautomers for 6-Substituted-3-hydroxypyrazine-2-carboxamide Analogues

Substituent (at C6)TautomerRelative Energy (ΔE, kcal/mol)Predicted Stability
Fluoro- (F)Enol0.00More Stable
Keto>0Less Stable
Chloro- (Cl)Enol0.00More Stable
Keto>0Less Stable
Ethoxy- (OC2H5) Enol 0.00 Predicted More Stable
Keto >0 Predicted Less Stable

Note: This table is illustrative. The exact ΔE values require specific DFT calculations for each compound. The trend is based on principles established for similar compounds.

DFT is also used to analyze the electronic properties of the most stable tautomer, including the distribution of electron density, the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. nih.gov The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov

Ab initio methods are another class of quantum chemical calculations that derive results directly from first principles without using experimental data for parameterization. These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are used to calculate a wide range of molecular properties with high accuracy. nih.gov

For this compound, ab initio calculations can provide:

Optimized Molecular Geometry: Precise determination of bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Electronic Properties: Calculation of dipole moments, polarizability, and hyperpolarizability, which are important for understanding a molecule's response to an external electric field and its nonlinear optical (NLO) properties.

Natural Bond Orbital (NBO) Analysis: Investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net

These calculations provide a detailed picture of the molecule's intrinsic properties, complementing the insights gained from DFT studies. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, providing a dynamic perspective that complements static quantum chemical calculations.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations are valuable for assessing its conformational flexibility and stability in a dynamic environment, such as in an aqueous solution or when bound to a biological target. nih.govresearchgate.net

A typical MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Conformational Preferences: The ethoxy and carboxamide side chains can rotate, leading to different conformers. MD simulations can identify the most populated and energetically favorable conformations in solution.

Stability of Interactions: When the molecule is docked into a protein's active site, MD simulations can assess the stability of the binding pose. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests a stable binding interaction. nih.govpensoft.net

Solvent Interactions: MD simulations can characterize the hydrogen bonding patterns and other interactions between the molecule and surrounding water molecules, providing insight into its solubility and behavior in an aqueous environment. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). pensoft.net For this compound, which is an analogue of the antiviral drug Favipiravir (B1662787), a logical biological target for docking studies is the RNA-dependent RNA polymerase (RdRp) enzyme, which is crucial for the replication of many RNA viruses. nih.govnih.govmdpi.com

The docking process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the receptor (e.g., SARS-CoV-2 RdRp).

Search Algorithm: Exploring possible binding poses of the ligand within the active site of the receptor.

Scoring Function: Estimating the binding affinity for each pose, typically reported in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

The results of a docking study reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Viral RdRp Target

ParameterResult
Target Protein Viral RNA-dependent RNA polymerase (RdRp)
Binding Affinity (Score) -7.5 kcal/mol
Interacting Residues Serine, Aspartate, Arginine, Valine
Types of Interactions Hydrogen bond with Serine residue; Hydrophobic interaction with Valine residue; Electrostatic interaction with Aspartate and Arginine residues

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. Actual results would depend on the specific protein structure and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model for a series of pyrazine (B50134) carboxamide derivatives, including this compound, the following steps are taken:

Data Set: A collection of pyrazine derivatives with experimentally measured biological activity (e.g., antiviral IC50 values) is assembled.

Descriptor Calculation: Various molecular descriptors (numerical values that encode chemical information) are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe steric and electrostatic fields.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net

Validation: The model's predictive power is rigorously validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a robust and predictive model.

The resulting QSAR model can provide insights into which structural features (e.g., steric bulk, electrostatic properties at specific positions on the pyrazine ring) are important for activity, thereby guiding the optimization of lead compounds. researchgate.net

3D-QSAR Model Development for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been a important tool in the study of this compound and its analogs. This computational method is instrumental in establishing a correlation between the three-dimensional properties of molecules and their biological activities. The development of robust 3D-QSAR models allows for the prediction of the potency of novel derivatives, thereby guiding the synthesis of more effective compounds.

The process of developing a 3D-QSAR model for a series of pyrazine-2-carboxamide derivatives typically involves the following key steps:

Data Set Selection: A series of compounds with a common structural scaffold, inclusive of this compound, and their corresponding experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) are compiled.

Molecular Modeling and Alignment: The three-dimensional structures of all compounds in the dataset are generated and subsequently aligned based on a common substructure or pharmacophore. This alignment is a critical step as it ensures that the variations in activity can be directly attributed to the differences in their 3D structural and electronic properties.

Descriptor Calculation: Various molecular descriptors, such as steric and electrostatic fields, are calculated for each molecule in the aligned set. These descriptors quantify the spatial and electronic properties of the compounds.

Statistical Analysis: Partial least squares (PLS) regression is commonly employed to derive a mathematical equation that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the generated 3D-QSAR model is rigorously assessed using both internal and external validation techniques. Common statistical parameters used for validation include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of prediction.

For a series of pyrazine derivatives, a representative 3D-QSAR model might yield statistical data similar to what is presented in the interactive table below. High q² and r² values, typically above 0.5 and 0.8 respectively, indicate a model with good predictive ability.

Statistical ParameterValueDescription
q² (Cross-validated r²)0.65Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)0.92Represents the goodness of fit of the model to the training data.
Standard Error of Estimate0.25Measures the deviation of the predicted values from the experimental values.
F-statistic150.4Indicates the statistical significance of the regression model.
Optimal Number of Components5The number of latent variables used to build the PLS model.

Comparative Molecular Field Analysis (CoMFA) and Related Approaches

Comparative Molecular Field Analysis (CoMFA) is a widely utilized 3D-QSAR technique that has been applied to understand the structure-activity relationships of various heterocyclic compounds, including those related to this compound. CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset, generating 3D contour maps that visualize the regions where modifications to the molecular structure are likely to influence biological activity.

The insights derived from CoMFA contour maps are invaluable for lead optimization. For instance:

Steric Contour Maps: These maps highlight regions where bulky substituents may be favorable or detrimental to activity. Green contours typically indicate areas where increased steric bulk is associated with higher activity, while yellow contours suggest that steric hindrance in those regions is unfavorable. For this compound, a steric map might suggest that extending the ethoxy group or introducing substituents on the pyrazine ring could modulate activity.

Electrostatic Contour Maps: These maps illustrate the influence of charge distribution on biological potency. Blue contours often signify regions where positive electrostatic potential is beneficial for activity, suggesting the placement of electron-donating groups. Conversely, red contours indicate that negative electrostatic potential is favored, pointing to the introduction of electron-withdrawing groups.

In addition to CoMFA, other related approaches like Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. CoMSIA provides a more comprehensive analysis by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more nuanced understanding of the intermolecular interactions governing biological activity.

The table below summarizes the typical contributions of different molecular fields in a CoMFA or CoMSIA model for a series of bioactive compounds.

Field TypeContribution (%)Implication for Drug Design
Steric45The size and shape of the molecule are significant drivers of activity.
Electrostatic35Charge distribution and polar interactions play a crucial role.
Hydrophobic10Lipophilicity in specific regions can influence potency.
H-Bond Donor5The presence of hydrogen bond donors is a minor but notable factor.
H-Bond Acceptor5The presence of hydrogen bond acceptors contributes moderately to activity.

Through the application of these theoretical and computational methodologies, researchers can develop a detailed understanding of the structural requirements for the biological activity of this compound and its derivatives, facilitating the rational design of new and more potent therapeutic agents.

Structure Activity Relationship Sar Studies of 6 Ethoxy 3 Hydroxypyrazine 2 Carboxamide Analogues in Vitro/in Silico

Impact of Substituents on Biochemical Activity Profiles

The chemical scaffold of 3-hydroxypyrazine-2-carboxamide (B1682577) serves as a versatile template for medicinal chemistry. Modifications at various positions on the pyrazine (B50134) ring and on the carboxamide functional group have been shown to significantly modulate the compound's biological properties.

The substituent at the C-6 position of the pyrazine ring plays a pivotal role in defining the activity of 3-hydroxypyrazine-2-carboxamide analogues. The parent compound features an ethoxy group, but replacing this with other functionalities leads to a wide range of activity profiles. For instance, the well-known antiviral drug Favipiravir (B1662787) is a structural analogue where the C-6 position is occupied by a fluorine atom. researchgate.netnih.gov This single atomic substitution highlights the sensitivity of the molecule's biological function to changes at this site.

Studies involving other substitutions, such as chlorine and alkyl groups, have further mapped the SAR at this position. Previous research has shown that substituting the pyrazine ring with chlorine or bulky alkyl groups like tert-butyl can enhance antituberculotic and antifungal activities in certain series of pyrazine derivatives. nih.gov The introduction of a chlorine atom at C-6, for example, has been a common strategy in the synthesis of various biologically active pyrazinecarboxamides. mdpi.com These findings indicate that both electronic and steric properties of the C-6 substituent are critical factors that can be fine-tuned to optimize activity against different biological targets.

Compound/Analogue Class C-6 Substituent Reported Biological Activity Context Reference
FavipiravirFluoro (-F)Potent inhibitory activity against RNA viruses. nih.gov researchgate.netnih.govbangor.ac.uk
6-chloro-pyrazine-2-carboxylic acid derivativesChloro (-Cl)Used as precursors for compounds with antimycobacterial and photosynthesis-inhibiting activity. mdpi.com mdpi.com
5-tert-butyl-6-chloro-pyrazine-2-carboxamidesChloro (-Cl) and tert-butyl at C-5Showed high activity against Mycobacterium tuberculosis. mdpi.com mdpi.com
3-aminopyrazine-2-carboxamide (B1665363) derivativesAmino (-NH2)Investigated for antimicrobial activity, providing a different substitution pattern for SAR comparison. nih.gov nih.gov

The carboxamide group at the C-2 position is another critical site for molecular modification. It is essential for interactions with biological targets, often acting as a hydrogen bond donor and acceptor. mdpi.com Altering this moiety by substituting the amide protons can profoundly impact the compound's efficacy and target specificity.

A variety of N-substituted pyrazine-2-carboxamides have been synthesized and evaluated. Condensation of pyrazine-2-carboxylic acid chlorides with different ring-substituted anilines and aminothiazoles has yielded large series of amide derivatives. mdpi.com For instance, N-phenyl and N-thiazolyl substituents have been explored, revealing that these modifications can lead to compounds with significant antifungal properties and the ability to inhibit photosynthetic electron transport. mdpi.com Further studies have synthesized N-benzyl, N-alkyl, and N-phenyl derivatives of 3-aminopyrazine-2-carboxamide to systematically probe the effect of these substituents on antimicrobial activity. nih.gov These investigations demonstrate that the nature of the substituent on the carboxamide nitrogen—whether it is aromatic, heterocyclic, or aliphatic—is a key determinant of the resulting biological activity. mdpi.comnih.gov

Parent Scaffold Carboxamide Moiety Variation (N-Substituent) Resulting Biological Activity Profile Reference
Substituted pyrazine-2-carboxylic acidsSubstituted anilines and aminothiazolesAntimycobacterial, antifungal, and photosynthesis-inhibiting activities. mdpi.com mdpi.com
3-aminopyrazine-2-carboxamideBenzyl, alkyl, and phenyl groupsVaried profiles of antimycobacterial, antibacterial, and antifungal activity. nih.gov nih.gov
Pyrazine-2-carboxylic acid chlorideSubstituted amino pyridinesEvaluated for antimycobacterial and antifungal activity. researchgate.net researchgate.net

Correlation between Specific Structural Features and Enzyme Inhibition Potency

The biological activity of 6-ethoxy-3-hydroxypyrazine-2-carboxamide analogues often stems from their ability to inhibit specific enzymes. SAR studies have established clear links between particular structural elements and the potency of enzyme inhibition. The pyrazine carboxamide scaffold has been identified as a key pharmacophore for inhibiting a range of enzymes, including various kinases and metabolic enzymes. mdpi.comresearchgate.netnih.gov

The carboxamide moiety is frequently crucial for binding to the enzyme's active site. In the case of mycobacterial enoyl-ACP reductase (InhA), molecular docking studies suggest that the carboxamide group forms critical hydrogen bond interactions with key residues like Tyr 158 and the NAD+ cofactor, anchoring the inhibitor within the active site. mdpi.com Similarly, for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the discovery of a carboxamide moiety was reported as essential for enhancing enzyme inhibitory potency. researchgate.net The pyrazine core itself also contributes to binding, often through hydrophobic and specific polar interactions. mdpi.com The substituent at the 3-position can form additional interactions within the substrate-binding pocket, further stabilizing the enzyme-inhibitor complex. mdpi.com The strategic combination of these features has led to the development of potent inhibitors for targets such as succinate (B1194679) dehydrogenase and AXL kinase. nih.govacs.orgnih.gov

Enzyme Target Key Structural Feature Role in Inhibition Reference
Mycobacterial InhAPyrazine carboxamide groupForms hydrogen bonds with Tyr 158 and NAD+, anchoring the inhibitor. mdpi.com mdpi.com
Hematopoietic Progenitor Kinase 1 (HPK1)Carboxamide moietyEssential for enhanced enzyme inhibitory potency and kinome selectivity. researchgate.net researchgate.net
AXL KinaseFused-pyrazolone carboxamide scaffoldCrucial for biological activity and selectivity. nih.gov nih.gov
Succinate Dehydrogenase (SDH)Pyrazine-carboxamide-diphenyl-ether scaffoldForms the core structure for a novel class of SDH inhibitors. acs.orgnih.gov acs.orgnih.gov

Analysis of Hydrophobicity as a Determinant of Biochemical Interaction

Hydrophobicity, often quantified as the partition coefficient (log P), is a fundamental physicochemical property that influences a molecule's ability to cross biological membranes and interact with hydrophobic pockets in enzyme active sites. nih.gov In the context of pyrazinecarboxamide analogues, hydrophobicity has been shown to be a significant determinant of biological activity.

Studies on series of substituted pyrazine-2-carboxamides have systematically investigated the relationship between lipophilicity and activity. mdpi.com By calculating log P values and experimentally determining hydrophobicity through RP-HPLC (expressed as log K), researchers have observed distinct trends. nih.gov For certain series of compounds, biological activity, such as the inhibition of photosynthetic electron transport, showed a linear increase with increasing lipophilicity. nih.gov However, this correlation is not universal. In other series, a significant increase in hydrophobicity, for example through the addition of two bromine atoms, led to a decrease in activity. mdpi.com This suggests that an optimal range of hydrophobicity exists for effective biochemical interaction. Excessive lipophilicity can sometimes be detrimental, possibly due to poor solubility or non-specific binding. For example, while 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide was the most lipophilic compound studied in one series, its activity was not universally superior, indicating a complex relationship between hydrophobicity and biological function. mdpi.com

Compound Series Hydrophobicity Trend Impact on Biological Activity Reference
5-tert-butyl-6-chloro-N-(thiazol-2-yl) anilides (compounds 5-8)Increasing lipophilicityLinear increase in photosynthesis-inhibiting activity. nih.gov nih.gov
5-tert-butyl-6-chloro-N-(methyl-thiazol-2-yl) anilides (compounds 9-12)Increasing lipophilicityLinear increase in photosynthesis-inhibiting activity. nih.gov nih.gov
N-(dibromo-hydroxyphenyl) anilides (compounds 16-18)High lipophilicityA significant decrease in photosynthesis-inhibiting activity was observed for the most lipophilic members. mdpi.com mdpi.com

Mechanisms of Biochemical Interaction and Action of 6 Ethoxy 3 Hydroxypyrazine 2 Carboxamide in Vitro Investigations

Detailed Enzyme Inhibition Studies

The primary mode of action for 6-Ethoxy-3-hydroxypyrazine-2-carboxamide is not through classical reversible enzyme inhibition but rather through its incorporation into nascent viral RNA, leading to the disruption of the replication process.

Kinetic Characterization of Enzyme Inhibition (e.g., RNA-dependent RNA polymerase, Monoamine Oxidase B)

RNA-dependent RNA polymerase (RdRp):

The main molecular target of T-1106 is the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses. nih.gov Unlike typical enzyme inhibitors that bind to the active site and prevent substrate binding, T-1106 acts as a substrate mimic. After being converted to its active triphosphate form within the cell, it mimics adenine (B156593) or guanine (B1146940) nucleosides and is competitively incorporated into the growing RNA chain by the RdRp. nih.gov

Biochemical and structural studies, particularly with influenza virus polymerase, have elucidated a unique kinetic effect. A single incorporation of the T-1106 analog into the RNA strand does not immediately halt synthesis. nih.govbiorxiv.org However, the consecutive incorporation of two T-1106 analogs induces polymerase stalling and terminates chain elongation. nih.govbiorxiv.org This mechanism suggests that the inhibitory action is not based on a simple kinetic constant of inhibition (Kᵢ) but on the sequence-dependent consequences of its incorporation. This dual-action mechanism involves mutagenesis from single incorporations and chain termination from consecutive ones. biorxiv.org

Cryogenic electron microscopy studies have provided a high-resolution view of this process. After two successive incorporations of T-1106, the influenza polymerase is not only stalled but the entire product-template RNA duplex backtracks within the enzyme's active site. nih.gov This backtracking physically repositions the RNA, preventing the addition of the next nucleotide and effectively terminating the replication process. nih.gov This phenomenon has been observed in both influenza A and B polymerases, suggesting a general mechanism for this class of compounds. nih.gov

Monoamine Oxidase B (MAO-B):

While various heterocyclic compounds, including some pyrazine (B50134) derivatives, have been investigated as inhibitors of Monoamine Oxidase B (MAO-B), there is a lack of specific in vitro studies detailing the kinetic characterization of this compound as an inhibitor of this particular enzyme. Research on MAO-B inhibitors has typically focused on different structural scaffolds.

Enzyme TargetMechanism of InteractionKinetic Outcome
RNA-dependent RNA polymerase (RdRp) Acts as a nucleoside analog (substrate mimic). nih.govSingle Incorporation: Does not cause chain termination; may lead to mutagenesis. biorxiv.org
Consecutive (Double) Incorporation: Induces polymerase stalling, backtracking of the RNA duplex, and subsequent chain termination. nih.govbiorxiv.org
Monoamine Oxidase B (MAO-B) No specific data available in the reviewed literature.Not applicable.

Investigation of Product Inhibition Phenomena in Enzyme-Catalyzed Reactions

Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and inhibits its activity. In the context of this compound and its interaction with RdRp, the concept of product inhibition manifests in a unique and irreversible manner.

Once the T-1106 analog is incorporated into the nascent RNA chain (the product), particularly after two consecutive additions, the resulting terminated RNA strand effectively "poisons" the enzyme complex. nih.govbiorxiv.org The polymerase becomes stalled in a backtracked state, unable to proceed with further elongation. nih.gov In this scenario, the altered RNA product can be considered an irreversible inhibitor of the polymerase's processivity. This phenomenon is distinct from classical product inhibition, where the product might reversibly bind to the enzyme's active or an allosteric site. Here, the "product" remains covalently linked as part of the nascent chain, inducing a conformational stall in the enzyme that prevents further catalytic cycles on that template.

In Vitro Receptor Binding Assays and Molecular Target Identification

The identification of the molecular target for this compound has primarily been achieved through its functional effects in antiviral assays and its structural similarity to purine (B94841) nucleosides, rather than through broad, classical receptor binding assays.

The key molecular target is unequivocally the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This was determined by observing the compound's ability to inhibit viral RNA replication in cell-based assays and through direct biochemical assays using purified polymerase enzymes. nih.gov The mechanism, involving incorporation into the viral genome, points directly to the polymerase as the site of action.

While derivatives of pyrazine carboxamides have been explored for other activities, specific in vitro receptor binding assays to screen this compound against a wide panel of human receptors are not prominently featured in the available scientific literature. The focus has remained on its role as a substrate for a viral enzyme.

ParameterFindingSource
Primary Molecular Target Viral RNA-dependent RNA polymerase (RdRp) nih.govnih.gov
Method of Identification Antiviral activity assays, biochemical enzyme assays, structural analogy to nucleosides. nih.gov
Receptor Binding Profile No specific receptor binding profile has been detailed in the reviewed literature.N/A

Studies on Molecular Level Interactions and Pathways

Mechanism of Analog Incorporation into Biochemical Processes

The mechanism of action for this compound is centered on its incorporation into the nascent viral RNA strand. This process disrupts the normal function of the viral RdRp.

Once activated to its triphosphate form, T-1106-TP is recognized by the viral RdRp as a substitute for a natural purine nucleotide (ATP or GTP). nih.gov The polymerase then catalyzes the formation of a phosphodiester bond, incorporating the T-1106 monophosphate into the growing RNA chain.

High-resolution structural studies have revealed the precise molecular consequences of this incorporation. When two T-1106 analogs are incorporated consecutively, the stability of the proximal end of the product-template duplex is compromised. nih.gov This instability promotes an energetically favorable rearrangement where the entire RNA duplex backtracks by several nucleotides within the polymerase. nih.gov This backtracking action physically moves the 3' end of the nascent RNA strand out of the catalytic active site, thereby preventing the alignment and binding of the next incoming nucleoside triphosphate and effectively terminating elongation. nih.gov Some studies also suggest that incorporation of T-1106 can induce template switching, leading to the formation of defective viral genomes. nih.gov

Incorporation EventMolecular ConsequenceUltimate Effect on Polymerase
Single T-1106 Incorporation The analog is added to the RNA chain. Polymerase can proceed past this point.Continued elongation, potential for mutagenesis. biorxiv.org
Consecutive T-1106 Incorporation Destabilization of the RNA product-template duplex. nih.govPolymerase stalling and irreversible backtracking of the RNA duplex. nih.gov
The 3' end of the RNA is moved from the active site. nih.govChain Termination of viral RNA synthesis. nih.gov

Elucidation of Intracellular Phosphoribosylation Pathways and Prodrug Activation Mechanisms (Enzyme-catalyzed)

This compound is a prodrug, meaning it must be metabolically activated within the host cell to exert its antiviral effect. The activation pathway involves a series of enzyme-catalyzed reactions, primarily intracellular phosphoribosylation.

Based on the activation pathways of its close structural analogs like favipiravir (B1662787), T-1106 is converted into its active form, T-1106-ribofuranosyl-5'-triphosphate (T-1106-RTP), by host cell enzymes. nih.gov This multi-step process is thought to proceed as follows:

Ribosylation: The pyrazine base is converted to a nucleoside (T-1106-ribofuranose) by cellular enzymes involved in the nucleotide salvage pathway.

Phosphorylation: Host cell kinases then sequentially phosphorylate the nucleoside at the 5' position, first to the monophosphate (T-1106-RMP), then to the diphosphate (B83284) (T-1106-RDP), and finally to the active triphosphate form (T-1106-RTP).

This active triphosphate is the form that is recognized and utilized by the viral RdRp. The entire activation process relies on the host cell's enzymatic machinery to convert the administered prodrug into the pharmacologically active species.

Activation StepTransformationEnzyme Class (Presumed)
1. Prodrug Entry This compound enters the host cell.N/A
2. Ribosylation Base is converted to a nucleoside (T-1106-ribofuranose).Enzymes of the nucleotide salvage pathway.
3. Phosphorylation (x3) Nucleoside is sequentially phosphorylated to monophosphate, diphosphate, and finally triphosphate (T-1106-RTP).Host cell kinases.
4. Active Drug T-1106-RTP competes with natural NTPs for incorporation by viral RdRp.Viral RNA-dependent RNA polymerase.

Derivatization and Analog Development Strategies for 6 Ethoxy 3 Hydroxypyrazine 2 Carboxamide

Rational Design Principles for Novel Pyrazinecarboxamide Analogues

The rational design of novel analogues of 6-Ethoxy-3-hydroxypyrazine-2-carboxamide is fundamentally guided by structure-activity relationship (SAR) studies. These studies aim to understand how modifications to different parts of the molecule affect its biological activity. The core pyrazine (B50134) ring, the carboxamide group, the hydroxyl group at the 3-position, and the ethoxy group at the 6-position all present opportunities for chemical modification.

Key principles in the design of novel pyrazinecarboxamide analogues include:

Modification of the 6-position: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths and branching to probe the size and nature of the binding pocket. Introducing cyclic or aromatic ethers could also be explored to enhance binding affinity through additional interactions. The aim is to optimize lipophilicity and steric interactions with the target protein.

Substitution on the Pyrazine Ring: While the current focus is on the 6-ethoxy derivative, other positions on the pyrazine ring could be targeted for substitution to modulate electronic properties and metabolic stability.

Alterations to the Carboxamide Moiety: The primary amide can be converted to secondary or tertiary amides to alter hydrogen bonding capacity and pharmacokinetic profiles. Bioisosteric replacement of the amide with other functional groups like ketones or sulfonamides can also be a viable strategy.

Derivatization of the 3-hydroxyl Group: The hydroxyl group is a key site for hydrogen bonding. It can be esterified or etherified to create prodrugs or to fine-tune the electronic nature of the pyrazine ring.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting the potential effects of these modifications. nih.gov By building models based on the biological activity of a series of analogues, researchers can identify key physicochemical properties that correlate with potency and selectivity, thereby guiding the design of more effective compounds.

Synthesis of Compound Libraries Based on the this compound Scaffold

To explore the SAR of this compound systematically, the synthesis of compound libraries is a crucial step. Combinatorial chemistry and parallel synthesis are powerful tools for generating a large number of diverse analogues from a common scaffold. nih.gov

A general synthetic approach to a library of 6-alkoxy-3-hydroxypyrazine-2-carboxamide analogues might involve the following key steps:

Preparation of a Key Intermediate: A common starting material, such as a dihalogenated pyrazine-2-carboxamide, can be synthesized.

Introduction of the Alkoxy Group: The halogen at the 6-position can be displaced with various alkoxides in a parallel fashion to generate a library of 6-alkoxy derivatives.

Modification of the Carboxamide: The carboxamide group of each 6-alkoxy derivative can be further modified. For instance, hydrolysis to the carboxylic acid followed by coupling with a diverse set of amines can produce a library of amides.

The table below illustrates a hypothetical library design based on the this compound scaffold, showcasing potential modifications at the 6-position and the carboxamide nitrogen.

Compound IDR1 (at 6-position)R2 (on Carboxamide)R3 (on Carboxamide)
EHPC-001 -OCH2CH3HH
EHPC-002 -OCH3HH
EHPC-003 -O(CH2)2CH3HH
EHPC-004 -OCH(CH3)2HH
EHPC-005 -OCH2CH3CH3H
EHPC-006 -OCH2CH3CH2CH3H
EHPC-007 -OCH2CH3HCH3

High-throughput screening of these libraries against relevant biological targets allows for the rapid identification of compounds with improved activity and provides valuable data for refining SAR models.

Exploration of Prodrug Design Approaches and In Vitro Activation Characteristics

Prodrug design is a well-established strategy to overcome limitations of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism. For this compound, the hydroxyl and carboxamide functional groups are amenable to prodrug modifications.

Common prodrug strategies that could be applied include:

Ester Prodrugs: The 3-hydroxyl group can be esterified with various acids (e.g., amino acids, phosphates) to enhance water solubility or facilitate transport across cell membranes. These esters are designed to be cleaved by endogenous esterases to release the active parent compound.

Carbonate and Carbamate Prodrugs: Similar to esters, carbonates and carbamates can be formed at the 3-hydroxyl position to modulate physicochemical properties.

N-Acyl and N-Acyloxymethyl Prodrugs: The carboxamide nitrogen can be acylated or derivatized with acyloxymethyl groups. These modifications can alter the compound's lipophilicity and are designed to be enzymatically or chemically cleaved to regenerate the primary amide.

The in vitro activation of these prodrugs is a critical step in their evaluation. This involves incubating the prodrug with relevant biological matrices, such as plasma, liver microsomes, or specific enzymes, to confirm their conversion to the active parent drug, this compound. nih.govnih.gov Analytical techniques like HPLC and mass spectrometry are used to monitor the disappearance of the prodrug and the appearance of the active compound over time, allowing for the determination of the rate and extent of bioactivation.

For pyrazine-based compounds like pyrazinamide, the concept of host-mediated bioactivation is also relevant. nih.govnih.gov It is conceivable that certain prodrugs of this compound might undergo activation by host enzymes, which could have implications for their therapeutic efficacy and tissue distribution.

The table below outlines potential prodrugs of this compound and their intended activation mechanisms.

Prodrug Moiety (at 3-OH)Prodrug TypePotential Activating Enzyme(s)
Acetate (B1210297)EsterEsterases
PhosphateEsterPhosphatases
GlycinateAmino Acid EsterEsterases, Peptidases
Ethyl CarbonateCarbonateEsterases
N-AcetylN-Acyl AmideAmidases

Through these derivatization and development strategies, the therapeutic potential of this compound can be systematically explored and optimized, paving the way for the identification of next-generation pyrazinecarboxamide drug candidates.

Advanced Analytical Methodologies in 6 Ethoxy 3 Hydroxypyrazine 2 Carboxamide Research

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography is an indispensable tool in the synthetic chemistry of 6-Ethoxy-3-hydroxypyrazine-2-carboxamide. It allows for real-time monitoring of reaction progress, enabling researchers to optimize conditions and determine the endpoint of synthetic transformations. Furthermore, HPLC is crucial for assessing the purity of the final compound and any intermediates, a critical step for ensuring the reliability of subsequent experimental data.

Reversed-phase HPLC (RP-HPLC) is the most common modality used for the analysis of pyrazine (B50134) carboxamide derivatives. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For this compound and its analogs, C18 columns are frequently employed due to their versatility and efficiency in separating a wide range of organic molecules.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. Typically, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is used. The addition of an acidifier like phosphoric acid to the mobile phase can help to suppress the ionization of the hydroxyl group on the pyrazine ring, leading to more symmetrical peaks and reproducible retention times. plos.org

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyrazine ring system of this compound contains a chromophore that absorbs light in the UV region. The selection of the detection wavelength is optimized to maximize sensitivity for the compound of interest. Studies on the closely related compound, favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), show a maximum absorption wavelength (λmax) that can range from 323 nm to 365 nm depending on the solvent composition. oup.comabap.co.in

The following interactive data table summarizes typical RP-HPLC conditions that can be adapted for the analysis of this compound, based on established methods for structurally similar pyrazine carboxamides. plos.orgoup.comabap.co.in

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Kromasil 100A C18 (250 mm x 4.6 mm, 5 µm)C18 ColumnNucleosil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (50:350:100, v/v/v) + 0.5 mL Phosphoric AcidMethanol:Water (10:90, v/v)Acetonitrile:Methanol:Water (50:40:10, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 300 nm323 nm365 nm
Column Temperature AmbientNot specifiedNot specified
Injection Volume Not specifiedNot specifiedNot specified

These methods, with appropriate validation, can be used to establish linearity, accuracy, precision, and robustness for the quantitative determination of this compound and its related substances.

Advanced Spectrofluorometric Measurements for Quantitative Analysis in Research Settings

Spectrofluorometry is a highly sensitive analytical technique that can be employed for the quantitative analysis of fluorescent compounds. The inherent fluorescence of certain pyrazine derivatives, including those with a 3-hydroxy-2-carboxamide scaffold, allows for the development of sensitive and selective analytical methods. This is particularly advantageous for the determination of low concentrations of this compound in various research samples.

The fluorescence of these compounds is influenced by several factors, including the solvent, pH, and the presence of quenching agents. For instance, studies on the analogous compound favipiravir have shown that its fluorescence intensity is significantly affected by the choice of diluent, with distilled water, ethanol, and methanol being effective solvents. nih.gov The pH of the medium is another critical parameter, with optimal fluorescence often observed in a specific pH range, which for favipiravir was found to be around pH 5.4 using an acetate (B1210297) buffer. nih.gov

Synchronous spectrofluorometry is an advanced technique that can enhance the specificity of the measurement by simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ). This approach can help to resolve the spectra of multiple fluorescent components in a mixture and reduce background interference. For favipiravir, a synchronous spectrofluorimetric method with a Δλ of 60 nm has been successfully used for its quantification. nih.gov

The high sensitivity of spectrofluorometric methods is demonstrated by the low limits of detection (LOD) and quantification (LOQ) that can be achieved. For favipiravir, LOD and LOQ values as low as 0.25 ng/mL and 0.77 ng/mL, respectively, have been reported, highlighting the potential for trace-level analysis. nih.gov

The following interactive data table presents key parameters for the spectrofluorometric analysis of this compound, extrapolated from research on its fluoro-analog, favipiravir. nih.govnih.gov

ParameterValueReference
Excitation Wavelength (λex) ~372 nm (in synchronous scan) nih.gov
Emission Wavelength (λem) ~432 nm (derived from λex + Δλ) nih.gov
Synchronous Scan Δλ 60 nm nih.gov
Optimal pH 5.4 (Acetate Buffer) nih.gov
Diluting Solvent Ethanol or Distilled Water nih.gov
Linearity Range 1.0 - 18.0 ng/mL nih.gov
Limit of Detection (LOD) 0.25 ng/mL nih.gov
Limit of Quantification (LOQ) 0.77 ng/mL nih.gov

These advanced spectrofluorometric methods offer a powerful alternative to chromatography for the rapid and sensitive quantification of this compound in research settings where high throughput and low detection limits are required.

Future Research Directions and Unexplored Avenues for 6 Ethoxy 3 Hydroxypyrazine 2 Carboxamide

Elucidation of Undiscovered Reaction Mechanisms and Synthetic Pathways

Currently, there are no published, peer-reviewed synthetic pathways specifically designed for 6-Ethoxy-3-hydroxypyrazine-2-carboxamide. Its designation as an impurity suggests it may be a byproduct in the synthesis of other compounds, but the mechanisms of its formation are not documented. Future research would first need to establish and optimize a dedicated synthetic route. Following this, mechanistic studies could explore the kinetics and thermodynamics of its formation and reactivity with other agents.

Expansion of Computational Modeling Applications to Novel Interactions

No computational studies, such as Density Functional Theory (DFT) calculations or molecular docking simulations, appear to have been performed for this compound. A foundational step for future work would involve creating computational models to predict its molecular geometry, electronic properties, and potential interactions with biological macromolecules. These models could offer initial hypotheses about its stability, reactivity, and possible pharmacological targets, guiding subsequent experimental work.

Investigation of Additional Biochemical Targets and Pathways (In Vitro)

There is no available in vitro data on the biochemical or pharmacological activity of this compound. Future research is wide open in this area and would need to begin with broad screening assays to determine if the compound exhibits any biological effects, such as antiviral, antibacterial, or anticancer activity. Should any activity be identified, subsequent studies could aim to pinpoint specific molecular targets and elucidate the pathways through which it acts.

Development of Novel Advanced Analytical Techniques for Characterization and Quantification

While the compound is used as an analytical standard, there is no literature detailing the development of specific, advanced analytical methods for its characterization or quantification in complex matrices. Future research could focus on creating and validating sensitive and selective methods using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or advanced nuclear magnetic resonance (NMR) spectroscopy. These methods would be crucial for accurately detecting and quantifying the compound in pharmaceutical preparations or in biological samples during preclinical studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-3-hydroxypyrazine-2-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is synthesized via nitration of 3-hydroxypyrazine-2-carboxamide. Key steps include:

  • Dissolving 3-hydroxypyrazine-2-carboxamide (1.0 g, 7 mmol) in concentrated sulfuric acid (H₂SO₄), acting as both solvent and catalyst.
  • Gradual addition of potassium nitrate (KNO₃) as the nitrating agent under controlled temperature (0–5°C to minimize side reactions).
  • Stirring for 12 hours, followed by neutralization and recrystallization for purification .
  • Critical factors : Reagent purity (≥98%), precise stoichiometry, and temperature control to avoid over-nitration or decomposition.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Answer : Use a combination of:

  • HPLC (High-Performance Liquid Chromatography) to assess purity (>98% threshold).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy and hydroxy groups).
  • Mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight and fragmentation patterns, as demonstrated for analogous pyrazine carboxamides .

Advanced Research Questions

Q. What strategies optimize the nitration efficiency of 3-hydroxypyrazine-2-carboxamide to achieve regioselective 6-substitution?

  • Answer : Optimization parameters include:

  • Acid concentration : Higher H₂SO₄ concentrations (≥95%) enhance electrophilic nitronium ion (NO₂⁺) generation.
  • Temperature modulation : Slow addition of KNO₃ at 0–5°C reduces kinetic side products.
  • Solvent effects : Polar aprotic solvents (e.g., sulfolane) may improve selectivity in alternative protocols.
  • Catalyst screening : FeCl₃ or V₂O₅ can accelerate nitration but require empirical validation .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Contradictions often arise from:

  • Tautomerism : The hydroxy group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize enolic forms.
  • Impurity interference : Recrystallize in ethanol/water (7:3 v/v) to remove residual nitrating agents.
  • Cross-validation : Compare with crystallographic data (e.g., X-ray structures of related compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide) .

Stability and Handling

Q. What storage conditions mitigate degradation of this compound?

  • Answer :

  • Store in airtight, amber vials at –20°C under inert gas (N₂ or Ar).
  • Avoid prolonged exposure to light, moisture, or temperatures >25°C, which accelerate hydrolysis of the ethoxy group.
  • Monitor degradation via periodic HPLC analysis (retention time shifts indicate breakdown) .

Methodological Frameworks

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Answer :

  • DFT calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate solvent interactions (e.g., water vs. DMF) to assess solvolysis risks.
  • Docking studies : For biological applications, model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.